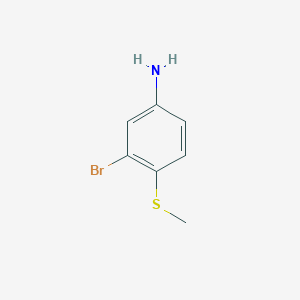

3-Bromo-4-(methylsulfanyl)aniline

Description

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-4-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYKGRIMIDNBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20901-65-9 | |

| Record name | 3-bromo-4-(methylsulfanyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of 3-Bromo-4-(methylsulfanyl)aniline, providing unambiguous evidence for the connectivity of atoms.

While direct experimental spectra for this compound are not widely published, a detailed analysis can be constructed from the well-documented spectral data of its structural analogs, such as 3-bromoaniline, 4-bromoaniline (B143363), and 4-(methylsulfanyl)aniline. rsc.orgchemicalbook.comnih.gov The substituent effects on the benzene ring are generally additive, allowing for reliable prediction of the chemical shifts.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show a characteristic pattern for a 1,2,4-trisubstituted benzene ring.

The proton at C2 (ortho to both -NH₂ and -Br) would appear as a doublet.

The proton at C5 (ortho to -SCH₃ and meta to -Br) is anticipated to be a doublet of doublets.

The proton at C6 (ortho to -NH₂ and meta to -SCH₃) would likely present as a doublet.

The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent. rsc.org The methylsulfanyl (-SCH₃) group protons will give a sharp singlet, typically downfield from standard alkyl protons due to the influence of the sulfur atom.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.0-7.2 | d | ~2-3 (⁴J) |

| H-5 | ~6.8-7.0 | dd | ~8-9 (³J), ~2-3 (⁴J) |

| H-6 | ~6.6-6.8 | d | ~8-9 (³J) |

| -NH₂ | ~3.5-4.5 | br s | - |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon of the methylsulfanyl group. The chemical shifts are influenced by the electron-donating nature of the amino and methylsulfanyl groups and the electron-withdrawing nature of the bromine atom. The carbon attached to bromine (C3) will be significantly shielded, while the carbons attached to nitrogen (C1) and sulfur (C4) will be deshielded.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-NH₂) | ~145-148 |

| C2 | ~115-118 |

| C3 (-Br) | ~110-113 |

| C4 (-SCH₃) | ~125-130 |

| C5 | ~130-133 |

| C6 | ~120-123 |

To unequivocally assign the predicted proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. A strong correlation would be expected between H-5 and H-6, confirming their ortho relationship. Weaker, long-range couplings might be observed between other aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It would definitively link the signals of H-2, H-5, H-6, and the methyl protons to their respective carbon atoms (C-2, C-5, C-6, and the -SCH₃ carbon).

The -NH₂ protons to C-1, C-2, and C-6.

The -SCH₃ protons to C-4.

H-2 to C-1, C-3, C-4, and C-6.

H-5 to C-1, C-3, and C-4.

H-6 to C-1, C-2, and C-4. These correlations would confirm the 1,2,4-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. NOE correlations would be expected between the -NH₂ protons and the H-2 and H-6 protons, and between the -SCH₃ protons and the H-5 proton, further confirming the substituent arrangement.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy provides valuable information about the functional groups present in this compound.

The IR and Raman spectra would exhibit characteristic bands corresponding to the various vibrational modes of the molecule.

N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands are expected in the IR spectrum, typically between 3300 and 3500 cm⁻¹. orgchemboulder.comlibretexts.org The asymmetric stretch occurs at a higher frequency than the symmetric stretch. An N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹. orgchemboulder.com

Aromatic Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. orgchemboulder.com C=C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region. thieme-connect.de

C-S Vibrations: The C-S stretching vibration of the methylsulfanyl group is generally weak in the IR spectrum but can be observed in the Raman spectrum, typically in the range of 600-800 cm⁻¹. imperial.ac.uk

C-Br Vibration: The C-Br stretching vibration is expected at a lower frequency, generally in the 515-690 cm⁻¹ range. libretexts.org

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| -NH₂ | Asymmetric Stretch | 3400 - 3500 | IR |

| -NH₂ | Symmetric Stretch | 3300 - 3400 | IR |

| -NH₂ | Bending (Scissoring) | 1580 - 1650 | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | IR, Raman |

| -SCH₃ | C-S Stretch | 600 - 800 | Raman |

The precise positions and shapes of the N-H stretching bands can provide insight into intermolecular hydrogen bonding. In a concentrated sample or the solid state, these bands would likely be broader and shifted to lower wavenumbers compared to a dilute solution in a non-polar solvent, indicating the presence of hydrogen bonding between molecules. libretexts.org Raman spectroscopy can be particularly useful for observing the less polar C-S and C-Br bonds, which may give weak signals in the IR spectrum. imperial.ac.uk

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns, which can provide further structural confirmation. The molecular formula for this compound is C₇H₈BrNS, with a calculated molecular weight of approximately 218.12 g/mol .

The mass spectrum is expected to show a characteristic molecular ion peak cluster. Due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion (M⁺) will appear as two peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and the other at M+2 for the molecule with ⁸¹Br. chegg.comchemicalbook.com

Key fragmentation pathways are predicted to involve:

Loss of a methyl radical (•CH₃): This would result in a significant fragment ion [M-15]⁺. This is a common fragmentation for methyl sulfides. nih.gov

Loss of a bromine atom (•Br): Cleavage of the C-Br bond would lead to a fragment at [M-79/81]⁺. miamioh.edu

Loss of the methylsulfanyl radical (•SCH₃): This would produce a fragment at [M-47]⁺.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Identity of Fragment | Notes |

|---|---|---|

| ~217 / 219 | [C₇H₈BrNS]⁺ | Molecular ion (M⁺) peak cluster |

| ~202 / 204 | [C₆H₅BrNS]⁺ | Loss of •CH₃ |

| ~138 | [C₇H₈NS]⁺ | Loss of •Br |

| ~170 | [C₆H₅BrN]⁺ | Loss of •SCH₃ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₇H₈BrNS), HRMS would provide an experimental mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm) of the theoretical exact mass. The presence of bromine and sulfur isotopes (⁷⁹Br, ⁸¹Br and ³²S, ³³S, ³⁴S) would result in a characteristic isotopic pattern in the mass spectrum, further confirming the elemental composition.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Theoretical Exact Mass (Da) |

| [M]⁺ | 216.9615 |

| [M+H]⁺ | 217.9693 |

| [M+Na]⁺ | 239.9512 |

Note: The table presents the theoretical monoisotopic masses calculated for the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) would be employed to elucidate the structural connectivity of this compound. In an MS/MS experiment, the molecular ion (or a protonated/adducted version) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, allowing for the confirmation of its structure.

Expected fragmentation pathways for this compound would likely involve the loss of the methyl group from the sulfanyl moiety (-CH₃), cleavage of the C-S bond, and potentially the loss of the bromine atom or the amino group. Analysis of these fragmentation patterns would provide unequivocal evidence for the arrangement of the bromo, methylsulfanyl, and aniline (B41778) groups on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands (λmax) corresponding to π → π* and n → π* transitions within the aromatic ring and associated auxochromes (the amino and methylsulfanyl groups).

The positions and intensities of these absorption bands are influenced by the solvent polarity and the electronic nature of the substituents on the benzene ring. Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), could be used to predict the electronic transitions and complement the experimental data.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single-Crystal X-ray Diffraction (SCXRD). This technique would provide precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsion angles within the this compound molecule.

SCXRD analysis would also reveal how the molecules of this compound are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions that govern the crystal packing. Key interactions that might be expected include:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, potentially forming N-H···N or N-H···S hydrogen bonds with neighboring molecules.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the sulfur atom or the nitrogen atom of the amino group.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and solubility.

A detailed analysis of the geometric parameters obtained from SCXRD would provide insight into the electronic effects of the substituents on the benzene ring. For instance, the C-Br, C-S, and C-N bond lengths can be compared to standard values to assess the degree of electron donation or withdrawal by the substituents. Torsion angles would describe the conformation of the methylsulfanyl group relative to the plane of the benzene ring.

Computational and Theoretical Investigations of 3 Bromo 4 Methylsulfanyl Aniline

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility of a molecule and the effects of the solvent environment on its structure and dynamics. For a molecule like 3-Bromo-4-(methylsulfanyl)aniline, MD simulations could explore the rotation around the C-S and C-N bonds and the orientation of the methyl group. Understanding the conformational preferences and the influence of different solvents is crucial for predicting its behavior in solution.

The search for published literature did not yield any studies that have performed MD simulations on this compound.

Quantum Chemical Studies of Reaction Mechanisms and Transition State Structures

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify transition state structures and determine the activation energies for different reaction pathways. Such studies could be applied to understand, for example, the electrophilic substitution reactions of this compound or its behavior in coupling reactions.

While there are general studies on the reaction mechanisms of anilines, libretexts.org specific quantum chemical investigations into the reaction pathways and transition state structures involving this compound are currently absent from the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Chemoinformatics Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Chemoinformatics involves the use of computational methods to analyze chemical data. For a compound like this compound, it could potentially be included in a QSAR study to predict its activity for a particular biological target, based on its calculated molecular descriptors.

However, no QSAR or chemoinformatics studies that specifically include this compound in their dataset have been identified in the conducted search.

Applications in Medicinal Chemistry, Agrochemicals, and Materials Science

Medicinal Chemistry and Drug Discovery Endeavors

The structural motifs present in 3-Bromo-4-(methylsulfanyl)aniline are frequently found in compounds of therapeutic interest. The bromo group can enhance binding affinity and metabolic stability, while the methylsulfanyl and amino groups provide sites for further chemical modification, allowing for the generation of diverse compound libraries for biological screening.

Synthesis and Biological Evaluation of Derivatives as Potential Therapeutic Agents

Research into structurally related bromoaniline derivatives has revealed their potential across a spectrum of therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.

Antimicrobial Activity:

Derivatives of bromoaniline have shown promising antimicrobial properties. For instance, a series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides were synthesized and evaluated for their antimicrobial potential. nih.gov One of the most potent compounds in this series demonstrated significant activity. nih.gov Furthermore, 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives have exhibited strong activity against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The fungicidal potential of substituted anilines has also been recognized, with studies showing that di-bromo anilines possess notable fungitoxicity against various fungal species. asm.orgnih.gov

Anticancer Activity:

The fight against cancer has seen the exploration of numerous synthetic compounds, with bromoaniline derivatives showing particular promise. In silico studies on bromoaniline derivatives have identified their potential as inhibitors of the HSP90 chaperone, a target in skin cancer therapy. researchgate.netneliti.comsciencescholar.us The synthesis of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives has yielded compounds with significant cytotoxic activity against a panel of human cancer cell lines. researchgate.net Similarly, the aforementioned 3/4-bromo benzohydrazide (B10538) derivatives also displayed notable anticancer activity, with one compound being more potent than the standard drugs tetrandrine (B1684364) and 5-fluorouracil (B62378) in preclinical evaluations. nih.gov

Table 1: Anticancer Activity of Selected Bromoaniline Derivatives

| Compound Class | Example Compound/Derivative | Cancer Cell Line/Target | Key Findings | Reference(s) |

| Bromoaniline Derivatives | Bromoaniline derivative (5a) | A431 (Skin Cancer) | In silico docking studies suggest high bioactivity against HSP90. | researchgate.netneliti.comsciencescholar.us |

| 3/4-Bromo Benzohydrazides | Compound 22 | HCT116 | Showed an IC50 value of 1.20 µM, more potent than standard drugs. | nih.gov |

| 4-Anilinofuroquinolines | 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (5a) | NCI 60 cell line panel | Most cytotoxic in its series with a mean GI50 of 0.025 µM. | researchgate.net |

| 9-Bromo-substituted indolizinoquinoline-5,12-diones | Compound 27 | MRSA | Exhibited the best anti-MRSA activity with an MIC of 0.031 μg/ml. | nih.gov |

Anti-inflammatory Activity:

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous effort. Research on 4-bromo-3,5-diaryl-1-phenyl-2-pyrazoline derivatives has indicated their potential as anti-inflammatory agents. bvsalud.org This suggests that the bromoaniline scaffold could be a valuable starting point for the design of new molecules with anti-inflammatory properties.

Target Identification and Mechanistic Studies of Biological Action

Understanding the specific molecular targets of bioactive compounds is crucial for drug development. nih.gov For the analogs of this compound, various mechanisms of action have been proposed and investigated. For instance, the anticancer activity of some bromoaniline derivatives is hypothesized to stem from their ability to inhibit crucial cellular machinery like the HSP90 chaperone. researchgate.netneliti.comsciencescholar.us In the case of antibacterial 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives, studies have shown that they exert their effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov

Lead Compound Optimization and Structure-Activity Relationship (SAR) Derivation

The systematic modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties is a cornerstone of medicinal chemistry. Structure-activity relationship (SAR) studies on various aniline (B41778) derivatives have provided valuable insights for designing more effective therapeutic agents. For example, in a series of 2-substituted aniline pyrimidine (B1678525) derivatives developed as dual Mer/c-Met kinase inhibitors for cancer, the nature of the substituent on the aniline ring played a pivotal role in their inhibitory activities. nih.gov Similarly, SAR studies on 4-anilinoquinolinylchalcone derivatives as potential anticancer agents revealed that electron-donating substituents on the chalcone (B49325) moiety led to higher cytotoxicity. mdpi.com The study of antitumor aniline mustards has also contributed to a deeper understanding of the structural requirements for their activity. acs.org These studies underscore the importance of the substitution pattern on the aniline ring for biological activity and provide a roadmap for the future design of potent drugs based on the this compound scaffold.

Agrochemical Development and Crop Protection

The need for effective and selective pesticides to ensure food security is a global priority. The structural features of this compound make it an attractive starting material for the synthesis of novel agrochemicals.

Design and Synthesis of Novel Pesticidal Agents (Herbicides, Insecticides, Fungicides)

The bromoaniline moiety is present in several classes of pesticides, highlighting its importance in agrochemical research.

Herbicides:

A patent for the preparation of 4-bromoaniline (B143363) derivatives describes their use as intermediates in the synthesis of herbicidally active compounds. google.com This indicates the commercial interest in this class of molecules for weed control. Furthermore, some benzylidene aniline derivatives have been reported to possess herbicidal activities. researchgate.net

Insecticides:

While direct examples of insecticidal this compound derivatives are scarce in the literature, the principles of insecticide design can be applied to this scaffold. For instance, research on piperine (B192125) derivatives has led to the discovery of new insecticides that act on γ-aminobutyric acid (GABA) receptors in insects. researchgate.net This target-based approach could guide the synthesis of novel insecticidal compounds derived from this compound.

Fungicides:

Substituted anilines have a documented history of fungicidal activity. Studies have shown that di-halogenated anilines, including 3,5-dibromoaniline, exhibit significant fungitoxicity against a range of fungal pathogens. asm.orgnih.gov This suggests that derivatives of this compound could also possess valuable antifungal properties for crop protection.

Evaluation of Efficacy and Selectivity of Agrochemical Candidates

A critical aspect of agrochemical development is the evaluation of a candidate's efficacy against target pests and its selectivity, ensuring minimal harm to non-target organisms and the environment. For instance, the herbicidal activity of the aforementioned 4-bromoaniline derivatives was evaluated, with a focus on their effectiveness. google.com Similarly, the insecticidal activity of piperine derivatives was assessed against specific pests like P. xylostella. researchgate.net The fungicidal activity of substituted anilines was determined by measuring their minimal inhibitory concentrations against various fungi. asm.orgnih.gov

Table 2: Agrochemical Potential of Bromoaniline Analogs

| Compound Class/Analog | Application | Key Findings | Reference(s) |

| 4-Bromoaniline derivatives | Herbicides | Used as intermediates for herbicidally active compounds. | google.com |

| Benzylidene aniline derivatives | Herbicides | Reported to possess herbicidal activities. | researchgate.net |

| Piperine derivatives | Insecticides | Showed mortality against P. xylostella; molecular docking suggested action on GABA receptors. | researchgate.net |

| 3,5-Dibromoaniline | Fungicides | Exhibited fungitoxicity against various fungal species. | asm.orgnih.gov |

Applications in Advanced Materials and Functional Molecules

While direct applications of this compound are not documented, the applications of structurally related bromo-aniline and thio-aniline compounds can provide some context for its potential uses.

Development as Monomers for Polymer Synthesis

The synthesis of conductive polymers from aniline and its derivatives is a well-established field. Polyaniline, one of the most studied conducting polymers, is synthesized by the oxidative polymerization of aniline. The properties of the resulting polymer can be significantly altered by the presence of substituents on the aniline ring.

For instance, research has been conducted on the copolymerization of aniline with other aniline derivatives, such as 3-bromoaniline. These studies aim to create copolymers with modified properties, such as improved solubility or different electronic characteristics. The synthesis of poly(aniline-co-3-bromoaniline) nanocomposites has been reported, indicating an interest in incorporating bromine-containing monomers to tailor the final material's properties. scienceopen.com

Theoretically, this compound could be polymerized through similar chemical or electrochemical oxidative processes. The resulting polymer, poly(this compound), would be expected to have a unique set of properties due to the interplay of the bromo and methylsulfanyl substituents. However, without experimental data, its conductivity, processability, and stability remain speculative.

Exploration in Organic Electronics and Optical Materials (e.g., Semiconductors)

Aniline-based polymers are known for their potential in organic electronics, including applications as organic semiconductors. The conductivity of these polymers can be tuned through doping and by modifying their chemical structure.

While there is no specific research on the use of this compound in organic electronics, studies on other substituted anilines provide insights. For example, the synthesis and characterization of materials like 4-bromo-4'-chloro benzylidene aniline have been explored for their nonlinear optical properties. nih.gov This suggests that the incorporation of bromine and other functional groups into aniline-based structures is a strategy for developing new optical materials.

The presence of a sulfur-containing group, such as the methylsulfanyl group in this compound, is also of interest for electronic materials. Thiophene-based polymers are a major class of organic semiconductors, and the inclusion of sulfur atoms in other polymer backbones can influence their electronic structure and charge transport properties. Research on poly(3-dodecylthiophene) bearing aniline groups highlights the strategy of combining different functional moieties to create materials for applications like the functionalization of carbon nanotubes. mdpi.com

In the absence of direct research, the potential of this compound in organic electronics and optical materials remains an open question, representing an area for future investigation.

Environmental Fate and Ecotoxicological Considerations in Research Contexts

Pathways and Kinetics of Degradation in Environmental Compartments (e.g., Water, Soil)

The degradation of "3-Bromo-4-(methylsulfanyl)aniline" in the environment is expected to be influenced by the presence of the bromine, amino, and methylsulfanyl functional groups on the aniline (B41778) ring.

In Water:

The persistence of aniline derivatives in aquatic environments is highly variable and depends on the nature and position of substituents. While some anilines can be readily biodegradable, others, particularly halogenated anilines, exhibit greater persistence. For instance, chloroanilines are known to be more resistant to degradation than aniline itself. The presence of a bromine atom in "this compound" likely increases its persistence in water compared to unsubstituted aniline.

Sunlight may induce photodegradation of the compound. Studies on other aromatic compounds have shown that photogenerated holes on the surface of catalysts like TiO2 play a key role in their degradation in water. nih.gov However, the specific kinetics and products of the photodegradation of "this compound" are unknown. The presence of salt ions in seawater can interfere with the photodegradation of some organic pollutants by hindering their contact with catalyst surfaces. nih.gov

In Soil:

The mobility and degradation of anilines in soil are complex processes governed by factors such as soil type, pH, organic matter content, and microbial activity. Aniline itself can be retained in soil through electrostatic interactions and covalent bonding. nih.govnih.gov The protonated amino group can bind to negatively charged soil colloids, and aniline can also undergo oxidative polymerization. nih.gov For "this compound," similar interactions are expected.

The mobility of aniline and its derivatives in soil has been shown to be influenced by soil properties. For example, aniline exhibits lower mobility in soils with higher clay and organic matter content due to stronger adsorption. nih.govunl.edu The presence of the methylsulfanyl group might also influence its sorption behavior.

Microbial degradation is a significant pathway for the removal of anilines from the environment. Several bacterial strains have been identified that can degrade aniline and some of its derivatives. nih.govnih.gov However, the biodegradability is highly dependent on the specific substituents. Some substituted anilines, such as certain dinitroaniline herbicides, can persist in soil for extended periods. documentsdelivered.com The presence of both a bromine atom and a methylsulfanyl group on the aniline ring of the target compound may present a challenge for microbial degradation, potentially leading to longer persistence in the soil environment.

Metabolite Identification and Persistence Studies

Specific studies identifying the metabolites of "this compound" in environmental matrices are not available. However, based on the metabolism of other anilines and sulfur-containing compounds, several potential transformation products can be postulated.

Metabolism in organisms often involves oxidation of the aromatic ring and the sulfur atom, as well as conjugation reactions. For other anilines, acetylation of the amino group is a common metabolic pathway. The metabolism of sulfur-containing compounds can lead to the formation of sulfoxides and sulfones. nih.gov Therefore, potential metabolites of "this compound" could include:

Acetylated derivatives

Hydroxylated derivatives on the aromatic ring

Oxidation products of the methylsulfanyl group (e.g., methylsulfinyl and methylsulfonyl derivatives)

Conjugates with glutathione, glucuronic acid, or sulfate (B86663)

The persistence of these metabolites would depend on their chemical structure and susceptibility to further degradation. Some metabolites of other persistent organic pollutants have been found to be as or even more persistent and toxic than the parent compound. Without specific studies, the environmental persistence of "this compound" and its potential metabolites remains an area for further investigation.

Bioconcentration and Bioaccumulation Potential in Model Organisms

Studies on chlorinated anilines have shown that they can bioconcentrate in fish. nih.gov The bioconcentration factor (BCF) is influenced by the degree of chlorination and the position of the chlorine atoms. It is plausible that "this compound" would also exhibit a tendency to bioconcentrate in aquatic organisms.

The metabolism within the organism plays a crucial role in determining the extent of bioaccumulation. If the compound is readily metabolized and excreted, its bioaccumulation potential will be lower. Conversely, if it is resistant to metabolism or if its metabolites are persistent, it may accumulate in tissues. The metabolism of sulfur-containing compounds is a key component of the global sulfur cycle, and organisms have pathways to process them. nih.gov However, the xenobiotic nature of "this compound" may lead to different metabolic fates.

Further research using model organisms is necessary to determine the actual bioconcentration and bioaccumulation potential of this compound.

Advanced Analytical Techniques for Environmental Monitoring of Derivatives

The detection and quantification of "this compound" and its derivatives in complex environmental matrices like water and soil would require sensitive and selective analytical methods. While specific methods for this compound are not described in the literature, techniques used for other halogenated and sulfur-containing aromatic compounds can be adapted.

Sample Preparation:

Solid-Phase Extraction (SPE): This technique would likely be used to extract and pre-concentrate the analyte from water samples.

Ultrasonic Extraction or Pressurized Liquid Extraction (PLE): These methods could be employed for the extraction of the compound from soil and sediment samples.

Analytical Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of semi-volatile organic compounds. Derivatization of the amino group might be necessary to improve its chromatographic behavior.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the analysis of a wide range of organic compounds, including those that are not amenable to GC analysis. nih.gov LC-MS/MS would be particularly useful for identifying and quantifying potential polar metabolites.

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This technique could be used for the specific detection of bromine-containing compounds, providing an additional layer of selectivity. nih.gov

The development and validation of specific analytical methods are crucial for conducting meaningful research on the environmental fate and ecotoxicology of "this compound."

Future Research Directions and Translational Opportunities

Exploration of Novel Catalytic Systems for Greener Synthesis

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the discovery of novel catalytic systems for the synthesis of 3-Bromo-4-(methylsulfanyl)aniline that improve upon traditional methods, which often involve harsh conditions and stoichiometric reagents. The primary route to aniline (B41778) synthesis often involves the reduction of a corresponding nitroarene. Greener approaches focus on catalytic hydrogenation, which offers high atom economy with water as the main byproduct.

Key research objectives should include:

Heterogeneous Catalysis: Investigating the use of supported metal nanoparticles, such as gold or palladium on metal oxide supports (e.g., Au/TiO₂, Pd/Al₂O₃), for the chemoselective hydrogenation of the precursor, 2-bromo-1-(methylsulfanyl)-4-nitrobenzene. nih.govacs.org These catalysts have demonstrated high activity and selectivity for reducing nitro groups while leaving other functional groups, like halogens, intact. nih.gov

Homogeneous Catalysis: Exploring the application of soluble transition metal complexes, such as those based on ruthenium or iridium, which can operate under milder conditions. rsc.orgrsc.org These systems offer high selectivity and can be tuned by modifying the ligand environment. rsc.org

Hydrogen Autotransfer Reactions: Investigating "hydrogen borrowing" or hydrogen autotransfer methodologies, which use a lower-cost hydrogen source like methanol (B129727) or isopropanol. rsc.org This approach, often catalyzed by ruthenium or iridium complexes, represents a greener alternative to using high-pressure hydrogen gas. rsc.org

The table below summarizes potential catalytic systems that warrant investigation.

| Catalyst Type | Metal/Support | Potential Advantages | Relevant Precursor |

| Heterogeneous | Gold on Titania (Au/TiO₂) | High chemoselectivity, catalyst recyclability. nih.gov | 2-bromo-1-(methylsulfanyl)-4-nitrobenzene |

| Heterogeneous | Palladium on Alumina (Pd/Al₂O₃) | High activity, suitable for higher temperatures. acs.org | 2-bromo-1-(methylsulfanyl)-4-nitrobenzene |

| Homogeneous | Cyclometalated Ruthenium Complexes | Mild reaction conditions, high selectivity. rsc.org | N/A (for derivatization) |

Success in this area would not only provide a more sustainable route to this compound but could also be applicable to a wider range of substituted anilines.

Development of High-Throughput Screening Platforms for Derivative Discovery

To fully explore the potential of the this compound scaffold, a large number of derivatives must be synthesized and tested for various applications. High-throughput screening (HTS) offers a rapid and efficient means to achieve this. acs.org Future efforts should focus on creating dedicated HTS platforms for discovering derivatives with novel biological activities or material properties.

The development of such a platform would involve several key components:

Automated Synthesis: Employing robotic liquid handlers and miniaturized reaction formats (e.g., 1536-well plates) to perform parallel synthesis on a nanoscale. nih.gov This allows for the rapid generation of a diverse library of compounds from the this compound core.

Assay Development: Designing and validating a suite of assays to screen the derivative library. These could include biochemical assays for enzyme inhibition, cell-based assays for cytotoxicity or receptor binding, or material property assays for conductivity or photophysical characteristics. acs.orgnih.gov

On-the-Fly Screening: Integrating the synthesis and screening steps so that newly created compounds are immediately tested without the need for purification, which is a major bottleneck. nih.gov This approach has been successfully used to discover protein binders from unpurified reaction mixtures. nih.gov

The table below outlines a potential workflow for an HTS platform focused on this compound.

| Step | Technology | Objective | Throughput Potential |

| 1. Library Generation | Automated Nanoscale Synthesis | Create thousands of derivatives by reacting the amine or bromo- positions. | >1,000 compounds/day |

| 2. Primary Screen | Miniaturized Biochemical/Cell-based Assays | Identify "hit" compounds with desired activity. acs.org | >10,000 wells/day |

| 3. Hit Confirmation | Orthogonal Assays (e.g., MST) | Validate initial hits and eliminate false positives. nih.gov | 10-100 compounds/day |

| 4. Structure-Activity Relationship (SAR) | Data Analysis and Visualization | Inform the next round of library design. | N/A |

By systematically exploring the chemical space around this compound, HTS platforms can accelerate the discovery of new leads for drug development or advanced materials.

Integration of Artificial Intelligence and Machine Learning in Predictive Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the predictive design of molecules with desired properties. For this compound, these computational tools can guide research by prioritizing the most promising derivatives for synthesis, thereby saving significant time and resources.

Future research should leverage AI and ML in the following ways:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models trained on existing data from substituted anilines. These models can predict properties such as biological activity, toxicity, or reaction selectivity for novel, virtual derivatives of this compound.

De Novo Design: Utilize generative AI models to design entirely new derivatives based on a desired property profile. These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional chemical intuition.

Reaction Prediction: Employ ML algorithms to predict the outcomes and optimal conditions for synthetic reactions. nih.gov Density Functional Theory (DFT) calculations can be used to understand reaction mechanisms and provide data to train these models, helping to elucidate factors like polar effects and activation barriers in reactions involving substituted anilines. nih.govacs.org

| AI/ML Application | Methodology | Goal |

| Property Prediction | QSAR, Deep Neural Networks | Predict biological activity or material properties of virtual derivatives. |

| Molecule Generation | Generative Adversarial Networks (GANs) | Design novel derivatives with optimized properties. |

| Synthesis Planning | DFT Calculations, Reaction Informatics | Predict reaction outcomes and identify optimal synthetic routes. nih.gov |

These in silico approaches, when combined with experimental validation, can create a powerful and efficient cycle for the discovery and optimization of new functional molecules based on the this compound scaffold.

Facilitating Scale-Up and Industrial Implementation of Research Findings

A crucial translational step for any promising compound is the development of a robust and economically viable process for large-scale production. Research findings on novel derivatives of this compound will only have a real-world impact if the compound can be manufactured safely and efficiently at an industrial scale.

Future work must address the following scale-up challenges:

Process Optimization: Transitioning the optimal "green" synthesis from the lab bench to a pilot plant scale. This involves optimizing parameters such as temperature, pressure, and catalyst loading for large reactors. acs.org For instance, in nitrobenzene (B124822) hydrogenation, catalyst selection is critical to manage heat and maintain selectivity at scale. acs.org

Techno-Economic Analysis: Conducting a thorough economic evaluation of the developed synthesis route. utwente.nl This analysis must consider the cost of raw materials, energy consumption, waste disposal, and catalyst lifetime to ensure the process is commercially competitive. utwente.nl

Supply Chain and Safety: Establishing a reliable supply chain for starting materials and ensuring the process adheres to all industrial safety and environmental regulations. The direct amination of benzene, for example, is an industrial goal that requires careful management of hazardous intermediates like hydroxylamine. utwente.nl

The table below details key considerations for the industrial implementation of this compound synthesis.

| Area of Focus | Key Considerations | Desired Outcome |

| Process Chemistry | Catalyst stability and recyclability, reaction kinetics, heat transfer. acs.org | A robust, high-yield process suitable for large reactors. |

| Economic Feasibility | Cost of goods, return on investment (ROI), payback period. utwente.nl | An economically viable manufacturing process. |

| Safety and Regulation | Hazard analysis, waste stream management, regulatory compliance. | A safe and environmentally sustainable industrial operation. |

By proactively addressing these translational challenges, researchers can pave the way for the successful industrial application of novel materials and intermediates derived from this compound.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-(methylsulfanyl)aniline?

- Methodological Answer : The compound is typically synthesized via electrophilic bromination of 4-(methylsulfanyl)aniline using brominating agents like in the presence of a catalyst (e.g., FeCl). Alternatively, coupling reactions involving aryl halides and methylsulfanyl groups may be employed. Purity is ensured via column chromatography and recrystallization .

- Key Data :

| Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| NBS, FeCl, DCM, 0°C | 65–75 | >97 |

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use / NMR to confirm substituent positions (e.g., bromine and methylsulfanyl groups). Mass spectrometry (MS) verifies molecular weight (, MW: 217.1). X-ray crystallography (via SHELX software ) resolves crystal packing and bond angles. IR spectroscopy identifies S–C and N–H stretches.

- Key Spectral Data :

| Technique | Expected Signals |

|---|---|

| NMR | δ 6.8–7.2 (aromatic H), δ 2.5 (S–CH) |

| IR | 3350 cm (N–H), 650 cm (C–S) |

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Store in airtight containers at 2–8°C. Neutralize waste with dilute HCl before disposal. Aniline derivatives are toxic and may cause methemoglobinemia .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer : Apply Box-Behnken experimental design to assess variables: temperature (X), catalyst loading (X), and reaction time (X). Optimize via response surface methodology (RSM) using software like Minitab. For example:

| Variable | Low Level | High Level | Optimal |

|---|---|---|---|

| Temp (°C) | 0 | 25 | 15 |

| Catalyst (mol%) | 1 | 5 | 3 |

| Time (h) | 2 | 6 | 4 |

| A 12% yield increase was achieved under optimized conditions . |

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

- Methodological Answer : Contradictions may arise from tautomerism, solvent effects, or impurities. Use deuterated solvents for consistency. Compare experimental data with computational predictions (DFT calculations). For ambiguous cases, X-ray crystallography provides definitive structural confirmation .

Q. What are the environmental impacts of this compound degradation?

- Methodological Answer : Under simulated solar radiation, MnFeO/ZnSiO catalysts degrade aniline derivatives via hydroxyl radical (•OH) pathways. Monitor intermediates using LC-MS. Key degradation products include nitrobenzenes and sulfonic acids, which require further toxicity assessment .

- Degradation Efficiency :

| Catalyst Loading (g/L) | pH | Degradation (%) |

|---|---|---|

| 0.5 | 7 | 78 |

| 1.0 | 7 | 92 |

Q. How can this compound serve as a precursor for kinase inhibitors?

- Methodological Answer : The bromine atom enables Suzuki coupling with boronic acids to generate biaryl scaffolds. The methylsulfanyl group can be oxidized to sulfone for enhanced bioactivity. For example, derivatives of this compound are used in p38 MAP kinase inhibitors (e.g., SB-202190) .

- Derivative Bioactivity :

| Derivative | IC (nM) | Target |

|---|---|---|

| 4-(Methylsulfonyl) analog | 12 | p38 MAP kinase |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.